(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
Description
“(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone” is a heterocyclic compound featuring a 2-methylthiazole moiety linked via a methanone bridge to a piperidine ring substituted with a pyridazin-3-yloxy group. This structure combines pharmacophoric elements commonly associated with bioactivity:
- Thiazole ring: Known for hydrogen bonding and π-π interactions, often enhancing binding to biological targets like kinases or GPCRs.
- Piperidine scaffold: A flexible six-membered amine ring that improves metabolic stability and bioavailability.
- Pyridazine substituent: A nitrogen-rich aromatic system that may enhance solubility and modulate electronic properties.
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-10-16-12(9-21-10)14(19)18-7-3-4-11(8-18)20-13-5-2-6-15-17-13/h2,5-6,9,11H,3-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAHBWGGDHLZDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCC(C2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
(2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Example 1: [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a)
- Core structure: Pyridine-linked methanone with indole and pyrazole substituents.
- Key differences vs. target compound :
- Heterocyclic components : Indole (electron-rich) and pyrazole (five-membered ring) vs. thiazole (sulfur-containing) and pyridazine (six-membered, two adjacent nitrogen atoms).
- Substituent positions : Pyrazole at position 3 of pyridine vs. pyridazin-3-yloxy at position 3 of piperidine.
- Reported activity : Moderate cytotoxicity in cancer cell lines (IC₅₀: 12–18 μM), attributed to indole-mediated intercalation and pyrazole-induced conformational rigidity .
Example 2: (Thiazol-4-yl)(piperidin-1-yl)methanone derivatives
- Core structure: Simpler thiazole-piperidine methanone scaffold.
- Key differences vs. target compound :
- Lack of pyridazine substituent reduces hydrogen-bond acceptor capacity.
- Methyl group at thiazole-C2 in the target compound may enhance steric hindrance and metabolic stability.
- Reported activity: Improved blood-brain barrier penetration (logBB: 0.8–1.2) in CNS drug candidates compared to non-methylated analogs.
Physicochemical and Pharmacokinetic Comparison
Key observations :
- The pyridazine group in the target compound improves solubility compared to Compound 3a but reduces lipophilicity.
- Methylation on the thiazole ring (target compound) lowers CYP3A4 inhibition risk compared to Compound 3a, suggesting a safer metabolic profile.
Biological Activity
The compound (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a pyridazine moiety, and a piperidine structure, which contribute to its diverse reactivity and potential biological effects. The molecular formula is with a molecular weight of approximately 233.28 g/mol.
- Inhibition of Enzymatic Activity :
- Compounds similar to (2-Methylthiazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone have been shown to inhibit key enzymes involved in cancer progression, such as Na+/K(+)-ATPase and poly(ADP-ribose) polymerases (PARP). These enzymes are critical for cellular homeostasis and DNA repair mechanisms, making them prime targets for anticancer therapies .
- Antiproliferative Effects :
Biological Activity Data
Case Studies
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Cancer Cell Line Studies :
- A study evaluated the effects of similar thiazole derivatives on glioma cell lines. The results indicated that compounds like (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone exhibited up to ten times greater inhibitory activity compared to standard treatments. This suggests that the thiazole component may enhance the compound's efficacy against resistant cancer types .
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
